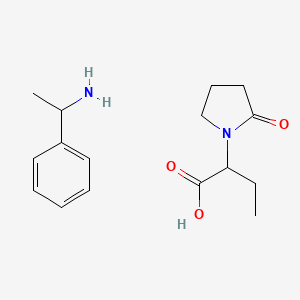
(1R)-1-phenylethan-1-amine; (2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-alpha-Ethyl-2-oxo-1-pyrrolidineacetic acid ®-alpha-methylbenzenemethanamine salt is a chiral compound formed by the combination of two distinct chemical entities. The compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The chiral nature of the compound means it has two enantiomers, which can have different biological activities and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-alpha-Ethyl-2-oxo-1-pyrrolidineacetic acid ®-alpha-methylbenzenemethanamine salt typically involves the reaction of (S)-alpha-Ethyl-2-oxo-1-pyrrolidineacetic acid with ®-alpha-methylbenzenemethanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired enantiomeric salt. Common reagents used in the synthesis include solvents like ethanol or methanol, and the reaction is often catalyzed by acids or bases to facilitate the formation of the salt.
Industrial Production Methods
In industrial settings, the production of (S)-alpha-Ethyl-2-oxo-1-pyrrolidineacetic acid ®-alpha-methylbenzenemethanamine salt is scaled up using large reactors and continuous flow systems. The process involves the precise control of temperature, pressure, and pH to optimize yield and purity. The final product is typically purified using crystallization or chromatography techniques to ensure high enantiomeric excess and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-alpha-Ethyl-2-oxo-1-pyrrolidineacetic acid ®-alpha-methylbenzenemethanamine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-alpha-Ethyl-2-oxo-1-pyrrolidineacetic acid ®-alpha-methylbenzenemethanamine salt has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-alpha-Ethyl-2-oxo-1-pyrrolidineacetic acid ®-alpha-methylbenzenemethanamine salt involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
®-alpha-Ethyl-2-oxo-1-pyrrolidineacetic acid (S)-alpha-methylbenzenemethanamine salt: The enantiomeric counterpart with potentially different biological activities.
alpha-Ethyl-2-oxo-1-pyrrolidineacetic acid: The parent compound without the chiral amine component.
alpha-Methylbenzenemethanamine: The amine component without the chiral acid component.
Uniqueness
(S)-alpha-Ethyl-2-oxo-1-pyrrolidineacetic acid ®-alpha-methylbenzenemethanamine salt is unique due to its chiral nature, which can result in specific interactions with biological targets. This specificity can lead to distinct pharmacological effects compared to its non-chiral or differently chiral counterparts.
Properties
Molecular Formula |
C16H24N2O3 |
|---|---|
Molecular Weight |
292.37 g/mol |
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)butanoic acid;1-phenylethanamine |
InChI |
InChI=1S/C8H13NO3.C8H11N/c1-2-6(8(11)12)9-5-3-4-7(9)10;1-7(9)8-5-3-2-4-6-8/h6H,2-5H2,1H3,(H,11,12);2-7H,9H2,1H3 |
InChI Key |
ZLKXLRFDTRFXJV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)N1CCCC1=O.CC(C1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Amino(phenyl)methyl]naphthalen-2-ol;2,3-dihydroxybutanedioic acid](/img/structure/B13896971.png)
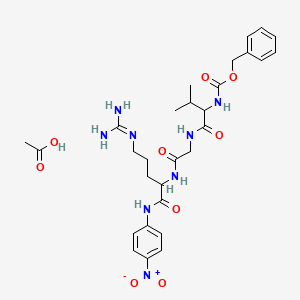
![4-Bromo-1-[1-(2,2-dimethylpropoxy)cyclopropyl]-2-methylbenzene](/img/structure/B13896988.png)
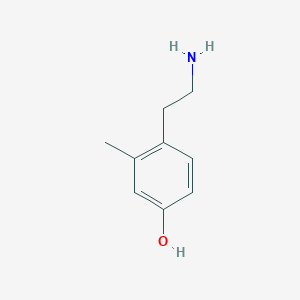
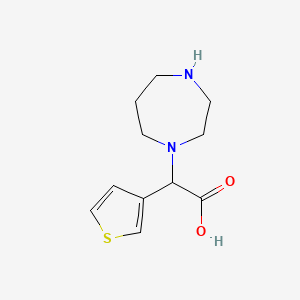
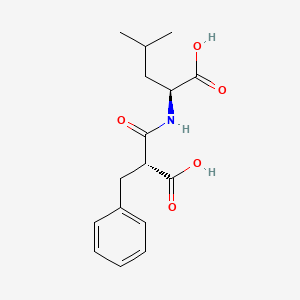
![[5-Methylsulfonyloxy-4-(phenylmethoxycarbonylamino)pentyl] methanesulfonate](/img/structure/B13897016.png)
![4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dithiolane](/img/structure/B13897021.png)
![sodium;5-[3-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)phenyl]benzo[g][1,5]benzodiazepin-1-ide-2,4-dione](/img/structure/B13897028.png)
![3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-methylquinolin-2(1H)-one](/img/structure/B13897040.png)
![Tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]-N-tert-butoxycarbonyl-carbamate](/img/structure/B13897042.png)
![1-{5-Oxaspiro[3.5]nonan-7-yl}methanaminehydrochloride](/img/structure/B13897045.png)
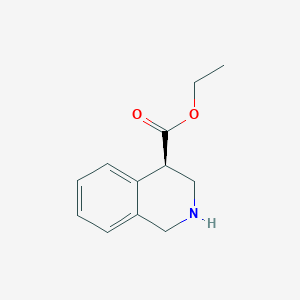
![N-[6-(bromomethyl)-4-hydroxy-2-quinazolinyl]-2,2-dimethylpropanamide](/img/structure/B13897081.png)
